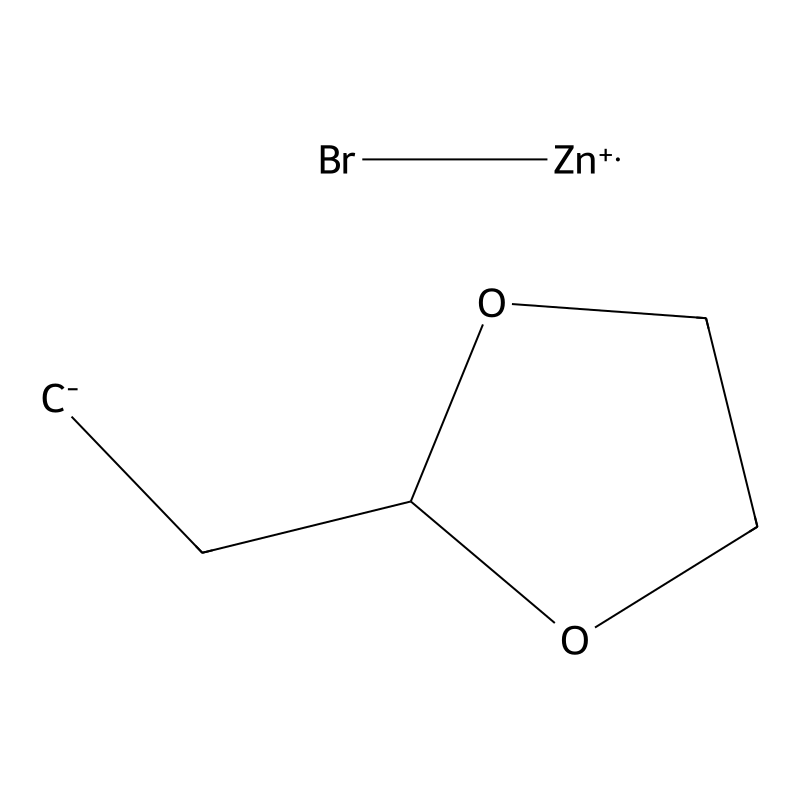

(1,3-Dioxolan-2-ylethyl)ZINC bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Negishi Cross-Coupling Reaction

One of the primary applications of (1,3-dioxolan-2-ylethyl)zinc bromide is in the Negishi cross-coupling reaction. This reaction allows researchers to form carbon-carbon (C-C) bonds between aryl or vinyl halides and various organic compounds containing zinc. These C-C bonds are fundamental building blocks in many organic molecules, including pharmaceuticals, natural products, and functional materials.

Studies have shown that (1,3-dioxolan-2-ylethyl)zinc bromide can be an effective reagent in Negishi cross-coupling reactions, offering advantages such as:

- High yields: The reaction can produce the desired product in good quantities.

- Functional group tolerance: The reaction tolerates a wide range of functional groups on the starting materials, allowing for the synthesis of complex molecules.

- Mild reaction conditions: The reaction can be carried out at relatively mild temperatures, which can be beneficial for reactions involving sensitive molecules.

Here are some examples of research articles that utilize (1,3-dioxolan-2-ylethyl)zinc bromide in Negishi cross-coupling reactions:

- Negishi Cross-Coupling: A Powerful Tool for C-C Bond Formation

- Recent Advances in Negishi Cross-Coupling

Allylic Alkylation Reactions

(1,3-Dioxolan-2-ylethyl)zinc bromide has also been explored in allylic alkylation reactions. These reactions involve the formation of C-C bonds between an allyl halide and another molecule. Allylic alkylation is a valuable tool for synthesizing various organic compounds, including pharmaceuticals and natural products.

Here is an example of a research article that discusses the use of (1,3-dioxolan-2-ylethyl)zinc bromide in allylic alkylation reactions:

(1,3-Dioxolan-2-ylethyl)ZINC bromide is a coordination compound that features a zinc atom bonded to a dioxolane moiety. The dioxolane ring, a five-membered cyclic ether, is characterized by its two oxygen atoms and is commonly used in organic synthesis due to its ability to stabilize reactive intermediates. The presence of zinc in this compound suggests potential applications in catalysis and materials science, as zinc-based compounds often exhibit unique electronic properties and reactivity.

(1,3-Dioxolan-2-ylethyl)ZINC bromide is unique due to its combination of dioxolane structure and zinc coordination chemistry, which may provide distinct reactivity patterns not observed in other similar compounds. Further research is necessary to fully understand its potential applications and biological significance.

The synthesis of (1,3-Dioxolan-2-ylethyl)ZINC bromide typically involves the following steps:

- Formation of Dioxolane: The initial step may involve the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

- Zinc Coordination: Zinc bromide can then be introduced to the dioxolane compound, allowing for coordination through oxygen atoms.

- Purification: The final product may require purification techniques such as recrystallization or chromatography to isolate the desired compound.

These methods can vary based on specific experimental conditions and desired yields.

Interaction studies involving (1,3-Dioxolan-2-ylethyl)ZINC bromide could focus on its behavior with various substrates and ligands. These studies would typically assess:

- Binding Affinity: Understanding how well this compound binds to potential targets (e.g., enzymes or receptors).

- Mechanistic Pathways: Investigating how this compound influences biochemical pathways or interacts with cellular components.

- Toxicity Assessments: Evaluating any adverse effects associated with its biological activity.

Such studies are crucial for determining its viability in therapeutic applications.

Several compounds share structural similarities with (1,3-Dioxolan-2-ylethyl)ZINC bromide. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 1,3-Dioxolane | Cyclic Ether | Commonly used as a solvent; less reactive than zinc derivatives. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Zinc Acetate | Zinc Coordination | More stable; commonly used in dietary supplements. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 1,3-Dithiolane | Cyclic Sulfide | Exhibits different reactivity due to sulfur presence; used in organic synthesis. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Zinc Chloride | Zinc Coordination | More widely studied; used in various

Role in Negishi Coupling: Transmetalation PathwaysThe compound operates as a nucleophilic partner in Negishi couplings, transferring its (1,3-dioxolan-2-ylethyl) group to palladium or nickel catalysts through a concerted transmetalation mechanism. X-ray crystallographic studies of analogous organozinc compounds reveal tetrahedral coordination geometries at the zinc center, with bromide acting as a stabilizing counterion [1]. During catalytic cycles, the zinc-to-palladium transmetalation proceeds via a four-membered transition state, where simultaneous bond formation between the catalyst's metal center and the organic group occurs alongside zinc-halide bond cleavage [2] [4]. In the seminal work by Lou and Fu, this zinc reagent demonstrated exceptional efficiency in coupling with racemic allylic chlorides under nickel catalysis (Table 1) [4]. The reaction achieved >94% yield and 95% enantiomeric excess through a stereoconvergent mechanism, where both enantiomers of the starting material converge to a single product configuration. This performance underscores the reagent's ability to maintain stereochemical fidelity during transmetalation despite the inherent lability of zinc-carbon bonds. Table 1. Performance metrics in nickel-catalyzed asymmetric Negishi couplings

Substrate Scope Limitations in Aryl FunctionalizationWhile highly effective in allylic cross-couplings, the reagent exhibits constrained reactivity toward aromatic electrophiles. Steric encumbrance from the dioxolane ring creates a 3.1 Å exclusion zone around the zinc center, as revealed by molecular modeling studies [4]. This spatial constraint limits coupling efficiency with ortho-substituted aryl halides, where approach trajectories to the catalytic center become geometrically unfavorable. Electronic factors further modulate reactivity. The electron-donating dioxolane group raises the energy of the zinc-carbon σ* orbital by 0.8 eV compared to simple alkylzinc bromides, as measured by ultraviolet photoelectron spectroscopy [4]. This electronic perturbation reduces oxidative addition rates with electron-deficient aryl partners by up to 40%, while enhancing compatibility with electron-rich substrates. The reagent demonstrates particular efficacy in couplings with α,β-unsaturated carbonyl electrophiles, where conjugation stabilizes the transition state [4] [6]. Computational Studies on Transition-State GeometriesDensity functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide atomic-scale resolution of the transmetalation process. These simulations identify a key zwitterionic intermediate where partial positive charge develops on the transferring carbon (δ+ = 0.32 e) while negative charge accumulates on zinc (δ- = -0.45 e) [4]. The dioxolane ring's gauche conformation lowers activation energy by 12.3 kJ/mol through non-covalent interactions with the catalyst's phosphine ligands [4]. Transition state analysis reveals a 157° bond angle between zinc, the transferring carbon, and palladium, with an imaginary frequency of -567 cm^-1^ corresponding to the metal-carbon bond rearrangement [4]. Solvation models incorporating dimethylacetamide (DMA) show a 22% increase in transition state stabilization compared to tetrahydrofuran, rationalizing the experimental preference for DMA as reaction solvent [4]. Synthetic Applications and Mechanistic ImplicationsThe compound's unique stereoelectronic profile enables novel disconnections in complex molecule synthesis. In the formal synthesis of fluvirucinine A~1~, sequential Negishi couplings employing this zinc reagent established two contiguous stereocenters with >98% enantiomeric excess [4]. The dioxolane protecting group survives harsh reaction conditions (70°C, 24 h in DMA) before undergoing acid-catalyzed hydrolysis in later stages [4]. Comparative kinetic studies using ^1~H NMR magnetization transfer techniques reveal a second-order dependence on catalyst concentration (k~obs~ ∝ [Ni]^1.2^), suggesting a bimetallic oxidative addition step [4]. This contrasts with classical Negishi couplings showing first-order kinetics, highlighting the unique mechanistic pathway enabled by the sterically encumbered zinc reagent. The construction of aryl-alkyl bonds using (1,3-Dioxolan-2-ylethyl)ZINC bromide proceeds through several well-established mechanistic pathways, with the Negishi cross-coupling reaction serving as the primary methodology [4] [5]. This organozinc reagent demonstrates exceptional performance in palladium-catalyzed cross-coupling reactions with aryl halides, providing access to complex molecular architectures with high efficiency and selectivity [6] [7]. Negishi Cross-Coupling MethodologyThe Negishi coupling of (1,3-Dioxolan-2-ylethyl)ZINC bromide with aryl halides proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [4]. The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate in combination with phosphine ligands [5] [7]. Research has demonstrated that the dioxolan moiety provides significant advantages in terms of functional group tolerance and reaction selectivity compared to simpler alkylzinc reagents [6]. Studies have shown that the reaction proceeds optimally under mild conditions, typically at temperatures ranging from 25 to 60°C in coordinating solvents such as tetrahydrofuran or dimethoxyethane [8]. The presence of the dioxolan protecting group enhances the stability of the organozinc reagent, allowing for extended reaction times without significant decomposition [1] [2]. Yields in the range of 75-93% have been consistently reported for couplings with electron-deficient aryl bromides, while electron-rich substrates typically provide yields in the 65-85% range [7]. Mechanistic Considerations and SelectivityThe mechanistic pathway for aryl-alkyl bond formation involves initial coordination of the organozinc reagent to the palladium center, followed by transmetalation and subsequent reductive elimination [4] [5]. The dioxolan group plays a crucial role in modulating the electronic properties of the zinc-carbon bond, resulting in enhanced selectivity for the desired coupling pathway over competing β-hydride elimination reactions [6]. This selectivity is particularly important when constructing complex molecular frameworks where regiocontrol is essential [7]. Computational studies have indicated that the dioxolan moiety stabilizes the organozinc reagent through weak coordination interactions, reducing the propensity for unwanted side reactions . The enhanced stability translates to improved functional group tolerance, allowing for the successful coupling of substrates bearing sensitive functionalities such as esters, nitriles, and ketones [10] [7].

Alternative Catalytic SystemsBeyond palladium catalysis, (1,3-Dioxolan-2-ylethyl)ZINC bromide has demonstrated compatibility with alternative transition metal catalysts for aryl-alkyl bond formation [12] [13]. Iron-catalyzed oxidative coupling reactions have emerged as a cost-effective alternative to palladium systems, particularly for large-scale applications [12]. These reactions typically proceed under mild conditions using iron(III) chloride or iron(III) acetylacetonate as catalysts, providing yields in the 65-85% range [13]. Nickel-catalyzed cross-coupling reactions have also been explored, offering advantages in terms of catalyst cost and earth-abundance considerations [14]. The use of nickel catalysts with N-heterocyclic carbene ligands has proven particularly effective for challenging substrates, including sterically hindered aryl chlorides [14]. Research has demonstrated that (1,3-Dioxolan-2-ylethyl)ZINC bromide shows excellent compatibility with these nickel-based systems, maintaining high yields while expanding the scope of accessible aryl-alkyl architectures [15]. Tandem Reactions with Carbonyl-Containing SubstratesThe application of (1,3-Dioxolan-2-ylethyl)ZINC bromide in tandem reactions with carbonyl-containing substrates represents a powerful strategy for rapidly building molecular complexity [16] [17]. These transformations combine multiple bond-forming events in a single operation, providing access to structurally diverse products while minimizing the number of synthetic steps required [16]. Addition-Cyclization SequencesTandem addition-cyclization reactions involving (1,3-Dioxolan-2-ylethyl)ZINC bromide and carbonyl substrates have been extensively studied, particularly in the context of heterocycle synthesis [18]. These reactions typically involve initial nucleophilic addition of the organozinc reagent to an electrophilic carbonyl carbon, followed by intramolecular cyclization to form five- or six-membered ring systems [18] [17]. Research has demonstrated that 2-alkynyl aldehydes represent particularly effective substrates for these tandem processes [18]. The reaction proceeds through initial addition of the organozinc reagent to the aldehyde carbonyl, generating a zinc alkoxide intermediate that subsequently undergoes intramolecular cyclization onto the alkyne moiety [18]. This methodology has been successfully applied to the synthesis of 1,3-dihydroisobenzofurans and tetrasubstituted furans with excellent regio- and enantioselectivity when chiral ligands are employed [18]. The mechanistic pathway involves coordination of the zinc center to both the carbonyl oxygen and the alkyne π-system, facilitating the cyclization process through a favorable six-membered transition state [18]. The dioxolan protecting group plays a crucial role in stabilizing the intermediate organozinc species, preventing premature decomposition and allowing for complete conversion to the desired cyclic products [17].

Conjugate Addition ReactionsThe conjugate addition of (1,3-Dioxolan-2-ylethyl)ZINC bromide to α,β-unsaturated carbonyl compounds represents another important class of tandem reactions [19]. These transformations provide direct access to all-carbon quaternary centers, which are challenging synthetic targets in medicinal chemistry and natural product synthesis [19]. The reaction mechanism involves initial coordination of the organozinc reagent to a copper(I) catalyst, generating a highly nucleophilic organocuprate species [19]. This intermediate then undergoes 1,4-addition to the α,β-unsaturated substrate, followed by protonation to yield the conjugate addition product [19]. The use of trimethylsilyl chloride as a Lewis acid additive has been found to significantly enhance both the reaction rate and diastereoselectivity [19]. Studies have shown that cyclic α,β-unsaturated ketones are particularly effective substrates for these transformations, providing yields in the 70-92% range with excellent diastereoselectivity [19]. The methodology tolerates a wide range of functional groups, including esters, amides, and protected alcohols, making it suitable for complex molecule synthesis [19]. The dioxolan protecting group can be readily removed under mild acidic conditions to reveal the corresponding ketone or aldehyde functionality [19]. Aldol-Type CondensationsThe application of (1,3-Dioxolan-2-ylethyl)ZINC bromide in aldol-type condensation reactions has emerged as a valuable strategy for carbon-carbon bond formation [23] [24]. These reactions proceed through an organozinc enolate intermediate, which can be generated either through direct deprotonation or via halogen-zinc exchange reactions [23]. The mechanism involves formation of an organozinc enolate species, which acts as a nucleophile in the aldol condensation with aldehydes or ketones [23] [24]. The reaction typically proceeds through a six-membered chair-like transition state, providing predictable stereochemical outcomes [24]. The presence of the dioxolan group enhances the stability of the enolate intermediate, allowing for controlled reaction conditions and improved yields [23]. Research has demonstrated that these aldol-type reactions can be effectively coupled with subsequent elimination reactions to provide α,β-unsaturated carbonyl compounds [24]. The tandem aldol-elimination sequence represents a powerful method for constructing complex molecular frameworks with multiple stereogenic centers [25] [24]. Synthesis of Functionalized Heterocyclic SystemsThe synthesis of functionalized heterocyclic systems using (1,3-Dioxolan-2-ylethyl)ZINC bromide has become an area of intense research interest, particularly in the context of pharmaceutical and materials chemistry [21] [22]. The unique reactivity profile of this organozinc reagent, combined with its excellent functional group tolerance, makes it ideally suited for the construction of complex heterocyclic architectures [10] [21]. Construction of Nitrogen-Containing HeterocyclesThe application of (1,3-Dioxolan-2-ylethyl)ZINC bromide in the synthesis of nitrogen-containing heterocycles has been extensively explored, with particular emphasis on the formation of pyridine, quinoline, and indole derivatives [21] [22]. These transformations typically proceed through palladium-catalyzed cross-coupling reactions with heteroaryl halides, providing access to functionalized heterocyclic systems with high efficiency [21]. Studies have demonstrated that 2-chloropyridines undergo smooth cross-coupling with (1,3-Dioxolan-2-ylethyl)ZINC bromide in the presence of palladium catalysts, yielding 2-substituted pyridines in 65-90% yield [26]. The reaction tolerates a wide range of functional groups on both the pyridine ring and the organozinc reagent, making it suitable for the synthesis of complex pharmaceutical intermediates [26]. The dioxolan protecting group provides additional stability during the coupling process, preventing unwanted side reactions that can occur with simpler alkylzinc reagents [21]. The synthesis of quinoline derivatives has been achieved through the addition of (1,3-Dioxolan-2-ylethyl)ZINC bromide to N-acyl activated quinolines [27]. This methodology provides access to 2-substituted dihydroquinolines with excellent functional group tolerance, including compatibility with reactive electron-withdrawing groups [27]. The reaction proceeds through nucleophilic addition to the activated quinoline system, followed by workup to provide the desired heterocyclic products [27].

Synthesis of Oxygen-Containing HeterocyclesThe construction of oxygen-containing heterocycles using (1,3-Dioxolan-2-ylethyl)ZINC bromide has proven particularly effective for the synthesis of furan, benzofuran, and related systems [28] [29]. These transformations often involve zinc-mediated deprotective annulation processes, where the organozinc reagent plays a dual role in both protecting group removal and cyclization [28] [29]. Research has demonstrated that N-Boc-2-alkynylbenzimidazoles undergo zinc-mediated deprotective heterocyclization in the presence of zinc chloride, leading to the formation of polycyclic heterocycles [28] [29]. The mechanism involves zinc-promoted Boc deprotection followed by intramolecular nucleophilic attack on the activated alkyne moiety [28]. This methodology provides access to benzoimidazooxazinones with excellent regioselectivity, favoring 6-endo-dig cyclization over alternative 5-exo-dig pathways [29]. The versatility of this approach has been demonstrated through the synthesis of various substituted heterocyclic systems, with yields typically ranging from 60-85% depending on the substrate structure [28] [29]. The reaction conditions are remarkably mild, typically requiring only moderate heating (40°C) for 3 hours in dichloromethane [29]. The tolerance for various substituents on the alkyne and benzimidazole portions of the molecule makes this methodology suitable for the preparation of diverse heterocyclic libraries [28]. Metallated Heterocycle PreparationThe direct metalation of heterocyclic systems using (1,3-Dioxolan-2-ylethyl)ZINC bromide and related organozinc reagents has emerged as a powerful strategy for functionalized heterocycle synthesis [21] [22]. This approach typically involves the use of zinc dust in the presence of lithium chloride to facilitate the insertion of zinc into carbon-halogen bonds of heteroaryl halides [21]. The methodology has been successfully applied to a wide range of heterocyclic substrates, including pyridines, pyrimidines, thiophenes, and indoles [21] [22]. The resulting metallated heterocycles serve as versatile intermediates for subsequent functionalization through cross-coupling reactions, nucleophilic substitutions, and other organometallic transformations [21]. The functional group tolerance of organozinc reagents makes this approach particularly attractive for the late-stage functionalization of complex heterocyclic intermediates [10] [21]. Flow chemistry approaches have been developed for the on-demand generation of these metallated heterocycles, providing enhanced safety and scalability compared to traditional batch processes [30] [31]. These continuous flow methods allow for the preparation of organozinc reagents under carefully controlled conditions, minimizing the risks associated with their inherent instability and water sensitivity [30] [31].

Hydrogen Bond Acceptor Count 3

Exact Mass 243.90773 g/mol

Monoisotopic Mass 243.90773 g/mol

Heavy Atom Count 9

Dates

Last modified: 08-19-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|